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Compound of Interest

4-Methylpyrimidine-5-carboxylic
Compound Name: o
aci

Cat. No.: B145779

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methylpyrimidine-5-carboxylic acid, a
heterocyclic compound of significant interest in medicinal chemistry and drug development.
This document details its chemical properties, synthesis, and potential applications, with a
focus on its role as a scaffold for novel therapeutics.

Core Compound Identification and Properties

4-Methylpyrimidine-5-carboxylic acid is a substituted pyrimidine derivative. The pyrimidine
ring is a core structure in many biologically active molecules, including nucleobases. The
presence of both a methyl and a carboxylic acid group on this scaffold provides opportunities
for diverse chemical modifications, making it a valuable building block in the design of new
pharmacologically active agents.

CAS Number: 157335-92-7
Chemical Structure:
Figure 1: Chemical structure of 4-Methylpyrimidine-5-carboxylic acid.

The key physicochemical properties of 4-Methylpyrimidine-5-carboxylic acid are
summarized in the table below for easy reference.
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Property Value

CAS Number 157335-92-7

Molecular Formula CeHeN202

Molecular Weight 138.12 g/mol

Physical State Solid

InChl Key MGRYVXAAUYHOSI-UHFFFAOY SA-N
SMILES O=C(0)C1=CN=CN=C1C

Synthesis and Experimental Protocols

While a direct, detailed experimental protocol for the synthesis of 4-Methylpyrimidine-5-
carboxylic acid is not extensively documented in publicly available literature, a plausible and
efficient synthetic route can be devised based on established methods for analogous
pyrimidine-5-carboxylates. A likely precursor is an ester derivative, such as ethyl 4-methyl-2-
(methylthio)pyrimidine-5-carboxylate, which can be synthesized and subsequently converted to
the desired carboxylic acid.

Proposed Synthesis of Ethyl 4-methyl-2-
(methylthio)pyrimidine-5-carboxylate

A common method for the synthesis of substituted pyrimidines involves the condensation of a
B-dicarbonyl compound or its equivalent with an amidine or a related species. For the synthesis
of ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, a likely route involves the reaction of
ethyl 2-(ethoxymethylene)acetoacetate with S-methylisothiourea.[1]
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Figure 2: Proposed synthesis workflow for the ester precursor.
Experimental Protocol:

o Reaction Setup: To a solution of ethyl 2-(ethoxymethylene)acetoacetate (1 equivalent) in a
suitable solvent such as ethanol, add S-methylisothiourea (1 equivalent) and a base like
triethylamine (1 equivalent).[1]

e Reaction Conditions: The reaction mixture is typically stirred at reflux for an extended period,
for instance, 48 hours, to ensure complete reaction.[1]

» Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced
pressure. The residue is then diluted with water and extracted with an organic solvent such
as dichloromethane. The combined organic layers are washed with brine, dried over
anhydrous sodium sulfate, and concentrated. The crude product can be purified by
crystallization from a suitable solvent system like ethanol/water to yield the pure ethyl 4-
methyl-2-(methylthio)pyrimidine-5-carboxylate.[1]

Hydrolysis to 4-Methylpyrimidine-5-carboxylic Acid

The final step to obtain 4-Methylpyrimidine-5-carboxylic acid is the hydrolysis of the ester
group. This can be achieved under either acidic or basic conditions.

Experimental Protocol:
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» Basic Hydrolysis: The ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is dissolved in a
mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium
hydroxide). The mixture is heated to reflux and the reaction progress is monitored by a
suitable technique like thin-layer chromatography (TLC).

 Acidification: Upon completion of the reaction, the mixture is cooled, and the alcohol is
removed under reduced pressure. The remaining aqueous solution is then acidified with a
strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

 Isolation: The precipitated 4-Methylpyrimidine-5-carboxylic acid is collected by filtration,
washed with cold water to remove any inorganic salts, and dried under vacuum.

Applications in Drug Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous
approved drugs with a wide range of therapeutic applications, including anticancer, antiviral,
and antibacterial agents.[2] 4-Methylpyrimidine-5-carboxylic acid, as a functionalized
pyrimidine, serves as a valuable starting material for the synthesis of more complex molecules
with potential biological activity.

Role as a Pharmacophore in Anticancer and Antiviral
Agents

Derivatives of pyrimidine-5-carboxylic acid have been investigated as potential inhibitors of
various enzymes crucial for cell proliferation and viral replication.[3] For instance, some
pyrimidine derivatives have shown activity as inhibitors of protein kinases, which are key
targets in cancer therapy.[4]

Furthermore, the dihydroxypyrimidine (DHP) carboxylic acid scaffold has been identified as a
key chemotype in the development of antiviral drugs, such as inhibitors of HIV-1 integrase and
HCV NS5B polymerase.[5] This highlights the potential of the pyrimidine carboxylic acid moiety
to chelate metal ions in the active sites of viral enzymes, thereby inhibiting their function.

Inhibition of Pyrimidine Biosynthesis: A Broad-Spectrum
Antiviral Strategy
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A significant area of interest for pyrimidine derivatives is their potential to inhibit the de novo
pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of nucleotide
triphosphates, which are required for both host cell and viral nucleic acid replication. One of the
key enzymes in this pathway is dihydroorotate dehydrogenase (DHODH). Inhibition of DHODH
leads to the depletion of the intracellular pyrimidine pool, which can have a potent and broad-
spectrum antiviral effect.[6] Small molecule inhibitors targeting host cell proteins like DHODH
are attractive as they are less likely to lead to the development of viral resistance.[6]
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Figure 3: Inhibition of the de novo pyrimidine biosynthesis pathway.
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Derivatives of 4-Methylpyrimidine-5-carboxylic acid could potentially be designed to target
DHODH, offering a promising avenue for the development of broad-spectrum antiviral agents.
The carboxylic acid moiety is often crucial for binding to the active site of such enzymes.

Conclusion

4-Methylpyrimidine-5-carboxylic acid is a versatile heterocyclic compound with significant
potential in the field of drug discovery and development. Its structured pyrimidine core, coupled
with functional groups amenable to chemical modification, makes it an attractive starting point
for the synthesis of novel therapeutic agents. The established importance of the pyrimidine-5-
carboxylic acid scaffold in targeting key enzymes in cancer and viral diseases underscores the
value of this compound for further investigation by researchers and scientists in the
pharmaceutical industry. Future studies focusing on the synthesis of a diverse library of
derivatives and their subsequent biological evaluation are warranted to fully explore the
therapeutic potential of this promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methylpyrimidine-5-
carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145779#4-methylpyrimidine-5-carboxylic-acid-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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